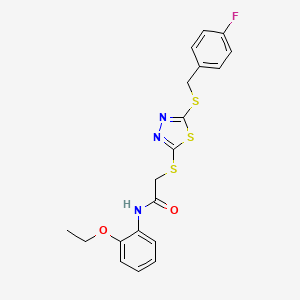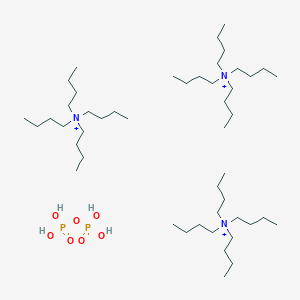![molecular formula C40H33N3O3 B12057757 9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate](/img/structure/B12057757.png)
9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate: , also known by its CAS number 160948-81-2, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the reaction between 9H-fluoren-9-ylmethanol and (2S)-tert-butoxycarbonyl-3-hydroxy-1-butanone . The latter is derived from (2S)-tert-butoxycarbonyl-3-hydroxybutanoic acid . The reaction proceeds under suitable conditions to form the desired carbamate.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and yield enhancement are crucial for efficient production.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The carbamate group can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group is feasible.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, for reduction and for carbamate formation.
Major Products: The primary product is the carbamate itself, but derivatives may form during reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules.
Fluorescent Probes: Its fluorene moiety makes it useful in fluorescent labeling experiments.
Drug Development: The compound’s unique structure may inspire drug design.
Biological Studies: It can serve as a probe for studying cellular processes.
Materials Science: Its properties may find applications in materials, coatings, or sensors.
Wirkmechanismus
The exact mechanism remains an active area of research. its carbamate functionality suggests potential interactions with enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, compounds with similar carbamate or fluorene moieties include:
Eigenschaften
Molekularformel |
C40H33N3O3 |
|---|---|
Molekulargewicht |
603.7 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C40H33N3O3/c44-26-33(42-39(45)46-27-38-36-22-12-10-20-34(36)35-21-11-13-23-37(35)38)24-32-25-43(28-41-32)40(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,25-26,28,33,38H,24,27H2,(H,42,45)/t33-/m0/s1 |
InChI-Schlüssel |
ROOFGURZZHRWCU-XIFFEERXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C=O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C=O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12057674.png)

![9H-fluoren-9-ylmethyl N-[(2R)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B12057683.png)

![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B12057693.png)

![Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B12057725.png)







